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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B15594129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-O-
Demethylisokadsurenin D, a lignan natural product. Due to the limited availability of published

primary spectral data in publicly accessible scientific literature, this guide focuses on the

general methodologies and expected spectral characteristics based on the known structure of

the compound and related molecules. It serves as a foundational resource for researchers

engaged in the isolation, identification, or synthesis of 4-O-Demethylisokadsurenin D and

similar lignans.

Chemical Structure
4-O-Demethylisokadsurenin D

CAS Number: 89104-59-6

Molecular Formula: C₂₀H₂₂O₅

General Class: Lignan

The precise stereochemistry and atom numbering are crucial for the correct assignment of

NMR signals. The structure features a dibenzocyclooctadiene skeleton, which is characteristic

of many bioactive lignans.
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Experimental Protocols
The following sections outline the standard experimental protocols used for obtaining NMR,

MS, and IR spectral data for natural products like 4-O-Demethylisokadsurenin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are used to

acquire ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). Tetramethylsilane (TMS) is commonly used as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Standard pulse sequences are used to obtain the proton spectrum. Key parameters

include the spectral width, acquisition time, and number of scans.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per

unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer)

experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃

groups.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS)
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Instrumentation: High-resolution mass spectrometers, such as ESI-TOF (Electrospray

Ionization Time-of-Flight) or ESI-QTOF (Quadrupole Time-of-Flight), are typically employed to

determine the accurate mass and elemental composition.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect

the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution allows for the calculation of

the molecular formula. Tandem mass spectrometry (MS/MS) can be used to obtain

fragmentation patterns, which provide further structural information.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the

infrared spectrum.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or in a solution using an appropriate solvent.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The

data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Spectral Data Summary
The following tables present the expected ¹H and ¹³C NMR chemical shifts, as well as

anticipated MS and IR absorption bands for 4-O-Demethylisokadsurenin D, based on its

chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data
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Position
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic H 6.5 - 7.5 s, d -

Methoxy H (OCH₃) 3.7 - 4.0 s -

Methylene H (CH₂) 2.0 - 3.0 m -

Methine H (CH) 1.5 - 2.5 m -

Methyl H (CH₃) 0.8 - 1.5 d ~7

Hydroxyl H (OH) Variable br s -

Table 2: Expected ¹³C NMR Spectral Data

Carbon Type Expected Chemical Shift (δ, ppm)

Aromatic C-O 140 - 155

Aromatic C-C 125 - 140

Aromatic C-H 105 - 125

Methoxy C (OCH₃) 55 - 65

Methylene C (CH₂) 25 - 45

Methine C (CH) 30 - 50

Methyl C (CH₃) 10 - 25

Table 3: Expected Mass Spectrometry and Infrared Spectroscopy Data
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Technique Expected Values Interpretation

MS (HR-ESI)
[M+H]⁺, [M+Na]⁺, or [M-H]⁻

corresponding to C₂₀H₂₂O₅

Provides the exact mass and

allows for molecular formula

determination.

IR (cm⁻¹) ~3400 (broad)
O-H stretching (phenolic

hydroxyl)

~3000-2850 C-H stretching (aliphatic)

~1600, ~1500, ~1450 C=C stretching (aromatic ring)

~1250, ~1050
C-O stretching (ethers and

phenol)

Visualizations
The following diagrams illustrate the general workflow for the isolation and structural elucidation

of a natural product and the key NMR correlations that would be expected for 4-O-
Demethylisokadsurenin D.
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Isolation

Structure Elucidation

Plant Material (e.g., Piper kadsura)

Extraction (e.g., with Methanol)

Solvent Partitioning

Column Chromatography (Silica Gel, Sephadex)

HPLC Purification

Pure 4-O-Demethylisokadsurenin D

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRMS) IR Spectroscopy

Spectral Data Analysis

Structure Determination
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General workflow for natural product isolation and structure elucidation.
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Key Structural Fragments

Expected 2D NMR Correlations

Aromatic Protons

COSY

Adjacent Ar-H

NOESYThrough-space to Aliphatic/Methoxy H

Methoxy Group (-OCH3)

HMBC
to Aromatic C

Aliphatic Protons (CH, CH2, CH3)

Vicinal Protons

to Aromatic C

Click to download full resolution via product page

Expected key 2D NMR correlations for structure elucidation.

Conclusion
While a primary publication containing the complete, raw spectral data for 4-O-
Demethylisokadsurenin D is not readily available in the public domain, this guide provides a

robust framework for researchers working with this compound. The outlined experimental

protocols and expected spectral characteristics, based on the known structure and data from

related lignans, offer a solid starting point for the identification and characterization of 4-O-
Demethylisokadsurenin D. The successful structural elucidation will rely on a combination of

the one- and two-dimensional NMR techniques, high-resolution mass spectrometry, and

infrared spectroscopy as detailed.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 4-O-
Demethylisokadsurenin D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594129#spectral-data-for-4-o-
demethylisokadsurenin-d-nmr-ms-ir]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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